(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine
Brand Name: Vulcanchem
CAS No.: 179685-47-3
VCID: VC0061861
InChI: InChI=1S/C7H12N2/c8-7-4-3-6-2-1-5-9(6)7/h6,8H,1-5H2/t6-/m0/s1
SMILES: C1CC2CCC(=N)N2C1
Molecular Formula: C7H12N2
Molecular Weight: 124.187

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine

CAS No.: 179685-47-3

Cat. No.: VC0061861

Molecular Formula: C7H12N2

Molecular Weight: 124.187

* For research use only. Not for human or veterinary use.

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine - 179685-47-3

Specification

CAS No. 179685-47-3
Molecular Formula C7H12N2
Molecular Weight 124.187
IUPAC Name (8S)-1,2,5,6,7,8-hexahydropyrrolizin-3-imine
Standard InChI InChI=1S/C7H12N2/c8-7-4-3-6-2-1-5-9(6)7/h6,8H,1-5H2/t6-/m0/s1
Standard InChI Key IGTGCXXJCCYMRS-LURJTMIESA-N
SMILES C1CC2CCC(=N)N2C1

Introduction

Chemical Identity and Structure

Basic Information

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine is a nitrogen-containing heterocyclic compound with a distinct bicyclic structure. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 179685-47-3. In the PubChem database, it is assigned the identification number CID 45087204 . These registry identifiers enable researchers to access standardized information about the compound across various chemical databases.

Nomenclature

The compound has several systematic names that describe its structural characteristics:

  • IUPAC Name: (8S)-1,2,5,6,7,8-hexahydropyrrolizin-3-imine

  • Synonyms: 3H-Pyrrolizin-3-imine, hexahydro-, (S)-(9CI)

The prefix "(S)-" indicates the specific stereochemistry at the chiral center, which is crucial for its molecular recognition properties and potential biological activity.

Structural Features

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine contains a pyrrolizine core structure, which consists of a 5-5 fused bicyclic ring system with a nitrogen atom at the bridgehead position. The compound features an imine functional group (C=N) at the 3-position of the pyrrolizine ring. The stereocenter at the 8-position has the (S) configuration, which determines its three-dimensional arrangement and potential interactions with biological targets.

The structure can be represented using various chemical notations:

  • SMILES: C1C[C@H]2CCC(=N)N2C1

  • InChI: InChI=1S/C7H12N2/c8-7-4-3-6-2-1-5-9(6)7/h6,8H,1-5H2/t6-/m0/s1

  • InChIKey: IGTGCXXJCCYMRS-LURJTMIESA-N

Physical and Chemical Properties

Physical Properties

The physical properties of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine are critical for understanding its behavior in various environments and applications. Based on the available data, the following properties have been computed:

Table 1: Physical Properties of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine

PropertyValueReference
Molecular Weight124.18 g/mol
Exact Mass124.100048391 Da
Topological Polar Surface Area27.1 Ų
XLogP3-AA0.4
Heavy Atom Count9
Complexity142

The moderate XLogP3-AA value of 0.4 suggests that the compound has a balance between hydrophilicity and lipophilicity, which could influence its solubility characteristics and ability to penetrate biological membranes.

Chemical Properties

The chemical properties of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine determine its reactivity and potential applications:

Table 2: Chemical Properties of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine

PropertyValueReference
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Defined Atom Stereocenter Count1
Formal Charge0

The presence of one hydrogen bond donor and one acceptor suggests moderate capacity for intermolecular interactions. The compound's rigid structure, evidenced by zero rotatable bonds, implies conformational stability, which may be advantageous for specific molecular recognition events.

Biological Activity and Applications

Related Compounds with Antimicrobial Activity

Compounds with structural similarity to pyrrolizine derivatives have demonstrated antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) . For example, certain 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which share some structural features with pyrrolizine-based compounds, have shown minimum inhibitory concentrations (MICs) of 8 and 2 μg/mL against MRSA and MRSE, respectively .

The natural products phenopyrrozin and p-hydroxyphenopyrrozin, containing a 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core, have shown modest antibacterial activity against Bacillus cereus with MICs of 50–100 μg/mL . These findings suggest that pyrrolizine derivatives, potentially including (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine, may warrant investigation for antimicrobial applications.

Research Applications

Given its defined stereochemistry and heterocyclic structure, (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine could serve as:

  • A building block for the synthesis of more complex bioactive compounds

  • A model compound for studying structure-activity relationships in medicinal chemistry

  • A potential scaffold for developing novel antibacterial agents, particularly against resistant bacterial strains

Structural Analogs and Derivatives

Related Pyrrolizine Compounds

Several structural analogs of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine have been documented with varying biological activities. The bicyclic pyrrolizine core is found in numerous compounds with diverse functionalization patterns, leading to a range of potential applications.

Structure-Activity Relationships

Research on structurally related compounds suggests that modifications to the basic pyrrolizine scaffold can significantly impact biological activity. For instance, studies on pyrrolizine derivatives have shown that:

  • The ring size of the core structure affects antimicrobial activity, with six-membered analogs often showing increased activity compared to five-membered counterparts

  • Substitution patterns, particularly electron-withdrawing groups, can enhance activity against bacterial pathogens

  • The presence of specific functional groups, such as hydroxyl groups or electron-withdrawing substituents, can be crucial for biological activity

Table 3: Activity Comparison of Selected Pyrrolizine-Related Compounds Against MRSA

Compound TypeRing StructureKey FeaturesMIC (μg/mL)Reference
2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one[3.3.0] bicyclicNatural product core>128
[4.3.0] bicyclic analogsSix-membered ring4-(trifluoromethyl)phenyl substituent32
[4.3.0] bicyclic analogsSix-membered ring2-thienyl substituent16
3-hydroxy-1,5-dihydro-2H-pyrrol-2-oneMonocyclicLead optimization compound8

Analytical Techniques and Identification

Spectroscopic Identification

The identification and characterization of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Optical rotation measurements to confirm the specific stereochemistry

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the purification and analysis of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine. These methods are particularly useful for:

  • Determining the purity of synthesized compounds

  • Separating stereoisomers and structural analogs

  • Quantitative analysis in various matrices

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